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Compound of Interest

Compound Name: 2-tert-Butylcyclohexanone

Cat. No.: B158629 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-tert-
butylcyclohexanone, tailored for researchers, scientists, and professionals in drug

development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a

workflow diagram for spectroscopic analysis.

Data Presentation
The following sections summarize the key spectroscopic data for 2-tert-butylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined high-resolution ¹H and ¹³C NMR data for 2-tert-
butylcyclohexanone are not consistently available in publicly accessible databases. However,

expected chemical shift ranges can be predicted based on the analysis of similar structures.

¹H NMR (Predicted)
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

tert-Butyl (9H) 0.9 - 1.2 Singlet

Proximity to the

carbonyl group may

cause a slight

downfield shift.

Cyclohexyl α-proton

(1H)
2.0 - 2.5 Multiplet

The proton on the

carbon adjacent to

both the carbonyl and

the tert-butyl group.

Cyclohexyl protons

(8H)
1.2 - 2.4 Multiplets

Overlapping signals

for the remaining

methylene protons on

the cyclohexane ring.

¹³C NMR (Predicted)

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C=O 205 - 215
Typical for a cyclohexanone

carbonyl carbon.

C-2 (quaternary) 45 - 55
Carbon bearing the tert-butyl

group.

C(CH₃)₃ (quaternary) 30 - 40
Quaternary carbon of the tert-

butyl group.

C(CH₃)₃ (methyl) 25 - 35
Methyl carbons of the tert-butyl

group.

Cyclohexyl CH₂ 20 - 45
Carbons of the cyclohexanone

ring.

Infrared (IR) Spectroscopy
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The gas-phase IR spectrum of 2-tert-butylcyclohexanone is available from the NIST/EPA

Gas-Phase Infrared Database.[1] Key absorption bands are summarized below.

Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2870 Strong C-H stretching (alkyl)

1725 Strong C=O stretching (ketone)

1470 Medium C-H bending (CH₂)

1365 Medium C-H bending (tert-butyl)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-tert-butylcyclohexanone shows a molecular

ion peak and several characteristic fragment ions.[2][3]

m/z Relative Intensity (%) Assignment

154 2.1 [M]⁺ (Molecular Ion)

139 10.0 [M - CH₃]⁺

98 100.0

[M - C₄H₈]⁺ (McLafferty

rearrangement) or [M - C₄H₉ +

H]⁺

97 10.0

95 8.9

83 21.4

69 19.9

57 26.9 [C₄H₉]⁺ (tert-butyl cation)

55 20.8

41 19.9
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-tert-butylcyclohexanone in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an

internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Use a 300 MHz or higher field NMR spectrometer.

Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition

time of 2-3 s.

Process the resulting Free Induction Decay (FID) with an exponential window function

(line broadening of 0.3 Hz) before Fourier transformation.

¹³C NMR Data Acquisition:

Use the same instrument, typically operating at 75 MHz for ¹³C.

Employ a proton-decoupled pulse sequence.

Typical parameters include a 45° pulse width, a relaxation delay of 2.0 s, and a spectral

width of 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): As 2-tert-butylcyclohexanone is a liquid at room temperature,

the Attenuated Total Reflectance (ATR) technique is suitable. Place a small drop of the neat

liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b158629?utm_src=pdf-body
https://www.benchchem.com/product/b158629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will

automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-tert-butylcyclohexanone in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For this volatile

compound, a gas chromatography (GC-MS) inlet is ideal.

Ionization: Use an Electron Ionization (EI) source. The sample molecules in the vapor state

are bombarded with electrons, typically with an energy of 70 eV.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured, and the data is presented as a mass

spectrum, which plots relative intensity versus m/z.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-tert-butylcyclohexanone.
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Spectroscopic Analysis Workflow for 2-tert-butylcyclohexanone
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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